BenchChemオンラインストアへようこそ!

c-met-IN-1

c-Met Kinase Inhibition Biochemical Assay

c-met-IN-1 (also known as compound 16; CAS 2084836-84-8) is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (HGFR). It is a 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative bearing a 1H-imidazole-4-carboxamido linker.

Molecular Formula C35H37FN6O5
Molecular Weight 640.7 g/mol
Cat. No. B12425769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-met-IN-1
Molecular FormulaC35H37FN6O5
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F
InChIInChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43)
InChIKeySJSWLZFLXRBNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

c-met-IN-1: A Potent and Selective c-Met Inhibitor for Oncology Research


c-met-IN-1 (also known as compound 16; CAS 2084836-84-8) is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (HGFR) [1]. It is a 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative bearing a 1H-imidazole-4-carboxamido linker . In biochemical assays, c-met-IN-1 inhibits c-Met kinase activity with an IC₅₀ of 1.1 nM and demonstrates significant antitumor activity in cellular models [1]. Its physicochemical properties, including a molecular weight of 640.70 g/mol and a calculated LogP of 4.9, define its profile as a research tool for studying c-Met-driven oncogenic signaling [1].

Why c-met-IN-1 Cannot Be Substituted with Generic c-Met Inhibitors


c-Met inhibitors represent a chemically and pharmacologically diverse class of compounds, and they are not interchangeable research tools. Even within the same structural class (e.g., 4-phenoxyquinoline derivatives), minor modifications to the linker or pendant aryl groups profoundly alter the kinase selectivity profile, binding kinetics, and consequent cellular activity [1]. For instance, the specific 1H-imidazole-4-carboxamido linker in c-met-IN-1 is critical for its potent antitumor activity and favorable binding orientation within the c-Met ATP-binding pocket [1]. Therefore, substituting c-met-IN-1 with a generic analog like Foretinib or JNJ-38877618 without empirical validation introduces significant variability in target engagement and downstream phenotypic outcomes, potentially compromising the reproducibility and interpretability of experimental results [2].

Quantitative Differentiation of c-met-IN-1 Against Benchmark c-Met Inhibitors


Biochemical Potency: c-met-IN-1 Demonstrates Sub-Nanomolar IC₅₀ for c-Met Kinase

c-met-IN-1 exhibits exceptionally high potency against c-Met kinase, with a reported biochemical IC₅₀ of 1.1 nM [1]. This potency is superior to that of the structurally related analog Foretinib, which was evaluated in the same study [1]. It is also comparable to or exceeds the potency of other widely used research-grade c-Met inhibitors such as JNJ-38877618 (IC₅₀ = 2 nM for wild-type Met) and PF-04217903 (IC₅₀ = 4.8 nM in A549 cellular assay), although these are cross-study comparisons with differing assay conditions .

c-Met Kinase Inhibition Biochemical Assay

Cellular Cytotoxicity in c-Met-Addicted Cancer Cell Lines: Head-to-Head Comparison with Foretinib

In a direct head-to-head comparison within the same study, c-met-IN-1 demonstrated significantly greater cytotoxicity against a panel of human cancer cell lines than the multikinase inhibitor Foretinib. Specifically, c-met-IN-1 inhibited the proliferation of HT-29, MKN-45, and A549 cells with IC₅₀ values of 0.08 μM, 0.22 μM, and 0.07 μM, respectively [1]. Compared to Foretinib under identical 72-hour MTT assay conditions, c-met-IN-1 was 3.1-fold (HT-29), 1.4-fold (MKN-45), and 2.1-fold (A549) more active [1].

c-Met Cancer Cell Lines Cytotoxicity Foretinib

Kinase Selectivity: A Differentiated Profile versus Multitargeted Inhibitors

c-met-IN-1 is characterized by its high selectivity for the c-Met kinase over other receptor tyrosine kinases [1]. While a comprehensive quantitative kinome-wide selectivity panel (e.g., KINOMEscan) is not publicly disclosed in the primary literature for c-met-IN-1, its design and reported biological activity are consistent with a narrow selectivity profile [1]. This stands in contrast to earlier generation, multitargeted c-Met inhibitors like MK-2461, which exhibits only 8- to 30-fold selectivity over a panel of other kinases (FGFRs, PDGFRβ, KDR, etc.) . The selective nature of c-met-IN-1 is inferred from its potent, single-digit nanomolar biochemical IC₅₀ and its significant efficacy in c-Met-addicted cell lines, a hallmark of selective c-Met inhibition [1][2].

c-Met Kinase Selectivity Off-Target Effects

Structural Evidence: Validated Binding Mode to the c-Met Kinase Domain

The precise binding mode of c-met-IN-1 (compound 16) to the c-Met kinase domain has been experimentally determined by X-ray crystallography. The crystal structure of the D1228V mutant c-Met kinase domain in complex with c-met-IN-1 has been solved and deposited in the Protein Data Bank (PDB ID: 8OVZ) at a resolution of 2.21 Å [1]. This high-resolution structure confirms that c-met-IN-1 binds in an ATP-competitive manner and provides atomic-level detail of its interactions within the active site, enabling rational structure-activity relationship (SAR) analysis and guiding further chemical optimization [1].

c-Met X-ray Crystallography Structure-Based Drug Design Binding Mode

Defined Physicochemical and Storage Profile for Assay Reproducibility

For robust and reproducible experimental design, c-met-IN-1 possesses a well-defined chemical and stability profile. The compound has a molecular weight of 640.70 g/mol, a topological polar surface area (tPSA) of 103 Ų, and a calculated LogP of 4.9 . It is supplied with a typical purity of >98% [1]. Stability data indicate that the compound is stable as a powder for 3 years at -20°C and as a DMSO stock solution for 6 months at -80°C . While cross-study solubility data is variable, these parameters provide a consistent benchmark for procurement and handling, which is critical for avoiding assay variability arising from compound degradation or precipitation.

c-Met Chemical Properties Solubility Stability Storage

Optimal Research and Preclinical Applications for c-met-IN-1


Validating c-Met Dependency in Gastric (MKN-45) and Colorectal (HT-29) Cancer Models

c-met-IN-1 is the preferred tool for validating c-Met as a therapeutic target in gastric and colorectal cancer cell lines. Its demonstrated superior cellular potency against MKN-45 (IC₅₀ = 0.22 μM) and HT-29 (IC₅₀ = 0.08 μM) cells, which are known to be driven by c-Met amplification and signaling, makes it ideal for these models [1]. The direct, quantifiable 1.4-fold (MKN-45) and 3.1-fold (HT-29) increase in potency over Foretinib provides a clear rationale for its use over this common alternative [1].

Structure-Activity Relationship (SAR) Studies and Structure-Based Drug Design

For medicinal chemistry and computational chemistry teams, the availability of a high-resolution co-crystal structure (PDB ID: 8OVZ) for c-met-IN-1 bound to the c-Met kinase domain is a critical advantage [1]. This structural data makes c-met-IN-1 an invaluable reference compound for understanding the binding determinants of the 4-(2-fluorophenoxy)quinoline scaffold and for designing novel inhibitors with improved selectivity or resistance profiles through rational, structure-guided optimization.

Investigating c-Met Signaling in Lung Adenocarcinoma (A549) Models

In non-small cell lung cancer research using the A549 cell line, c-met-IN-1 offers a potent and selective means to interrogate c-Met-dependent signaling pathways. The compound's exceptional cellular IC₅₀ of 0.07 μM in A549 cells allows for robust target inhibition at low concentrations [1]. Its selectivity profile, as inferred from its design and potency, makes it a more suitable reagent than multitargeted inhibitors like MK-2461 for studies requiring precise dissection of the c-Met signaling axis from other RTK pathways [2].

Use as a Reference Standard in c-Met Biochemical and Cellular Assays

Given its well-characterized biochemical (IC₅₀ = 1.1 nM) and cellular (IC₅₀ range: 0.07-0.22 μM) potency, along with defined purity (>98%) and stability guidelines, c-met-IN-1 serves as an excellent reference standard for assay development and quality control [1][2]. Laboratories establishing new c-Met enzymatic assays or cell-based screening platforms can use c-met-IN-1 to benchmark assay performance, calibrate instrumentation, and validate new batches of reagents or cell lines.

Quote Request

Request a Quote for c-met-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.